

# Structural Analysis of (1-Methyl-2-propyn-1-yl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: *But-3-yn-2-ylbenzene*

Cat. No.: *B1296858*

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## Abstract

This technical guide provides a comprehensive structural analysis of (1-Methyl-2-propyn-1-yl)benzene, more systematically named 3-phenyl-1-butyne. This document collates spectroscopic data from Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to ensure reproducibility. The guide also includes a visual representation of the analytical workflow for structural elucidation.

## Introduction

(1-Methyl-2-propyn-1-yl)benzene, or 3-phenyl-1-butyne, is an organic compound featuring a benzene ring and a terminal alkyne group. The presence of both aromatic and alkyne functionalities makes it a molecule of interest in synthetic organic chemistry, potentially serving as a building block for more complex structures. Accurate structural elucidation is paramount for its application in further research and development. This guide presents a summary of its key structural features as determined by modern spectroscopic methods.

## Spectroscopic Data

The following tables summarize the quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for 3-phenyl-1-butyne.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment              |
|---------------------------------|--------------|--------------------------|-------------------|-------------------------|
| 7.25-7.45                       | Multiplet    | -                        | 5H                | Ar-H                    |
| 3.85                            | Quartet      | 7.0                      | 1H                | Ph-CH(CH <sub>3</sub> ) |
| 2.10                            | Singlet      | -                        | 1H                | C≡C-H                   |
| 1.65                            | Doublet      | 7.0                      | 3H                | CH-CH <sub>3</sub>      |

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

| Chemical Shift ( $\delta$ ) ppm | Assignment              |
|---------------------------------|-------------------------|
| 144.0                           | Ar-C (quaternary)       |
| 128.5                           | Ar-CH (ortho/meta)      |
| 127.0                           | Ar-CH (para)            |
| 126.5                           | Ar-CH (ortho/meta)      |
| 84.0                            | C≡CH                    |
| 71.0                            | C≡CH                    |
| 35.0                            | Ph-CH(CH <sub>3</sub> ) |
| 22.0                            | CH-CH <sub>3</sub>      |

## **Infrared (IR) Spectroscopy**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                      |
|--------------------------------|---------------|---|
| 3310                           | Strong, Sharp | $\equiv$ C-H stretch                            |
| 3030                           | Medium        | Aromatic C-H stretch                            |
| 2970                           | Medium        | Aliphatic C-H stretch                           |
| 2120                           | Weak          | $\text{C}\equiv\text{C}$ stretch                |
| 1600, 1495, 1450               | Medium-Weak   | Aromatic C=C skeletal vibrations                |
| 695, 755                       | Strong        | Monosubstituted benzene C-H bend (out-of-plane) |

## Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment  |
|----------------------------|------------------------|---|
| 130                        | 40                     | [M] <sup>+</sup> (Molecular Ion)                              |
| 115                        | 100                    | [M-CH <sub>3</sub> ] <sup>+</sup> (Base Peak)                 |
| 91                         | 30                     | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77                         | 15                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation) |

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer was used for both <sup>1</sup>H and <sup>13</sup>C NMR analysis.
- Sample Preparation: Approximately 10-20 mg of 3-phenyl-1-butyne was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[\[1\]](#)[\[2\]](#)

- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum was acquired with a  $30^\circ$  pulse width, a relaxation delay of 1.0 seconds, and 16 scans. The spectral width was set to 12 ppm.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum was acquired using a proton-decoupled sequence with a  $45^\circ$  pulse width, a relaxation delay of 2.0 seconds, and 512 scans. The spectral width was set to 220 ppm.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
- Sample Preparation: As 3-phenyl-1-butyne is a liquid at room temperature, a neat spectrum was obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) salt plates to form a thin film.[\[3\]](#)[\[4\]](#)
- Data Acquisition: The spectrum was recorded in the range of  $4000\text{-}600\text{ cm}^{-1}$ . A total of 32 scans were co-added at a resolution of  $4\text{ cm}^{-1}$  to improve the signal-to-noise ratio. A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

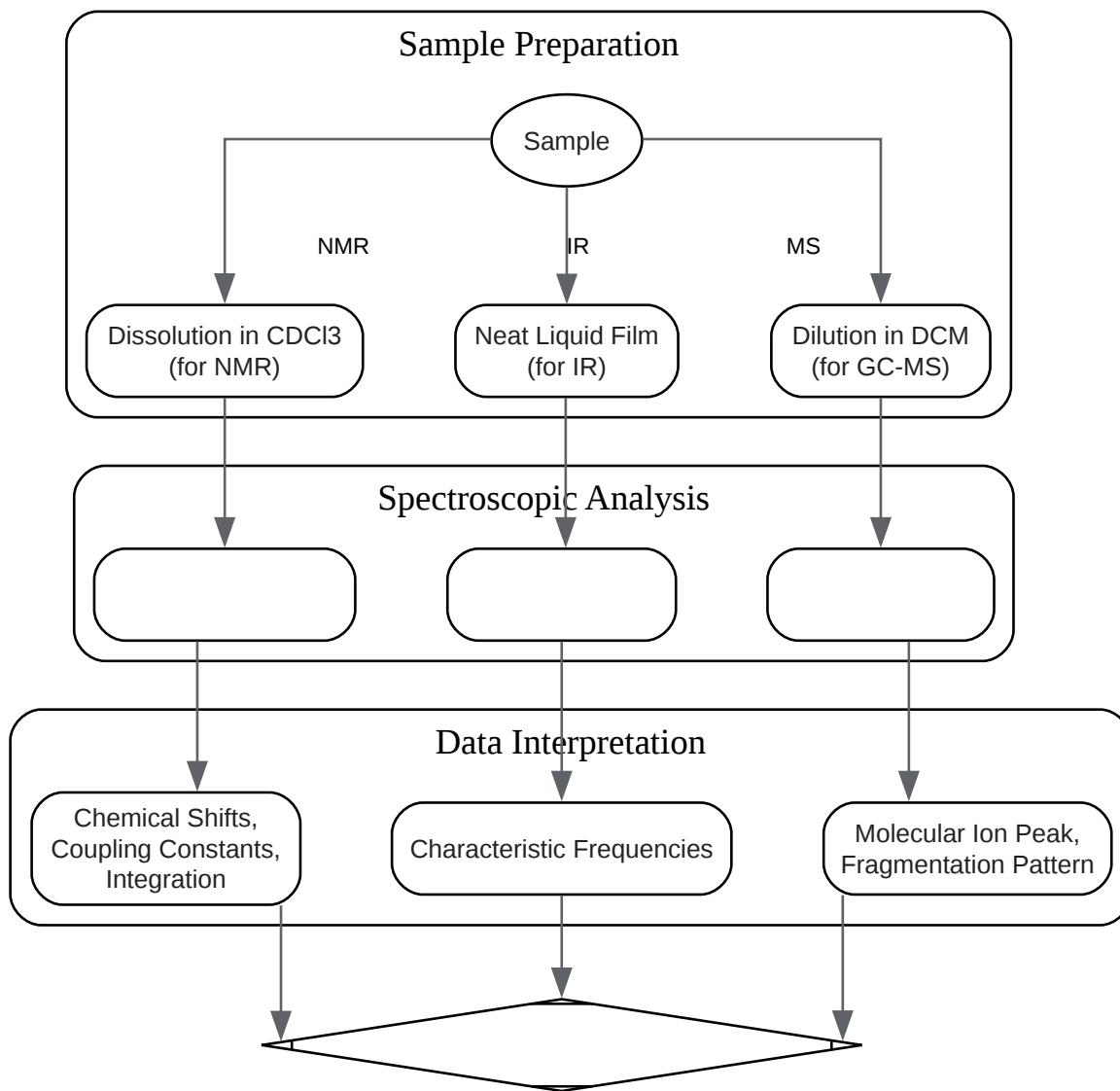
## Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed, consisting of a gas chromatograph with a capillary column coupled to a mass spectrometer with an electron ionization (EI) source.[\[5\]](#)[\[6\]](#)
- Sample Preparation: A dilute solution of 3-phenyl-1-butyne was prepared in dichloromethane. 1  $\mu\text{L}$  of this solution was injected into the GC inlet.
- GC Conditions:

- Injector Temperature: 250 °C
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase suitable for volatile organic compounds.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[\[7\]](#)
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Processing: The total ion chromatogram (TIC) was processed to identify the peak corresponding to 3-phenyl-1-butyne. The mass spectrum for this peak was extracted, and the mass-to-charge ratios (m/z) and relative intensities of the fragment ions were determined.

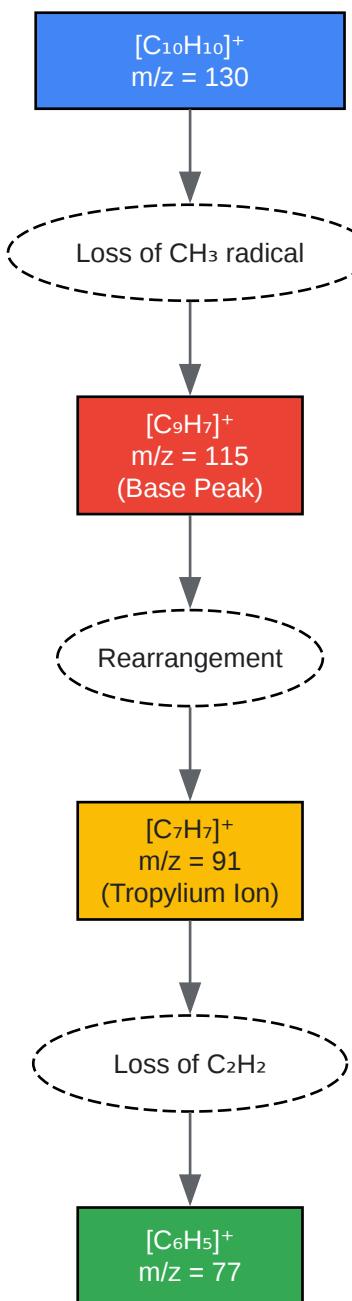
## Visualizations

## Experimental Workflow for Structural Elucidation

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Caption: Workflow for the structural elucidation of 3-phenyl-1-butyne.

## Logical Relationship in Mass Spectrometry Fragmentation

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Caption: Proposed fragmentation pathway for 3-phenyl-1-butyne in EI-MS.

## Conclusion

The structural analysis of (1-Methyl-2-propyn-1-yl)benzene (3-phenyl-1-butyne) has been successfully performed using a combination of NMR, IR, and MS techniques. The spectroscopic data presented in this guide are consistent with the proposed structure and

provide a reliable reference for researchers. The detailed experimental protocols offer a standardized approach for the characterization of this compound, ensuring data consistency and comparability across different laboratories. The provided visualizations of the experimental workflow and fragmentation pathway serve as clear and concise summaries of the analytical process and key structural relationships.

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